molecular formula C12H10ClNO2S B2934529 2-Chloro-5-[(phenylsulfonyl)methyl]pyridine CAS No. 478048-53-2

2-Chloro-5-[(phenylsulfonyl)methyl]pyridine

Cat. No. B2934529
CAS RN: 478048-53-2
M. Wt: 267.73
InChI Key: LIQQERHFOGSABW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported. For instance, the synthesis of “2-chloro-5-methylpyridine” involves various methods . A patent describes the synthesis of an important pharmaceutical and pesticide intermediate-CMP (2-chloro-5-methylpyridine) using benzylamine as a raw material .

Scientific Research Applications

Organic Synthesis and Medicinal Chemistry

One of the primary applications of this compound is in the field of organic synthesis, where it serves as a crucial intermediate in the synthesis of more complex molecules. For example, the compound has been utilized in the synthesis of a series of novel 2-pyridinyl-3-(4-methylsulfonyl)phenylpyridines, demonstrating potent inhibition of cyclooxygenase-2, an enzyme associated with inflammation and pain (Friesen et al., 1998). This underscores its potential in developing new therapeutic agents.

Material Science

In the realm of material science, derivatives of 2-Chloro-5-[(phenylsulfonyl)methyl]pyridine have been explored for their unique properties. Sulfonated poly(phenylene oxide) membranes, incorporating similar sulfone functional groups, have shown promise as materials for proton exchange membranes in fuel cells, highlighting the compound's relevance to energy technologies (Yang et al., 2006).

Photophysics and Photophysical Evaluation

The manipulation of electronic properties through sulfone substitution has been studied in the context of photophysical properties. Complexes derived from similar sulfonyl-substituted cyclometallating ligands have shown potential in color tuning for light-emitting applications, reflecting the compound's utility in developing optoelectronic devices (Ertl et al., 2015).

Catalysis

Catalytic applications have also been reported, where derivatives of this compound have been used as catalysts in chemical reactions. For instance, the efficient stereoselective Michael addition of cyclohexanone and cyclopentanone to nitroolefins was catalyzed by a related compound, demonstrating the role of such molecules in asymmetric synthesis (Singh et al., 2013).

Biochemical Analysis

Biochemical Properties

The biochemical properties of 2-Chloro-5-[(phenylsulfonyl)methyl]pyridine are not fully understood yet. It is known to be involved in the Suzuki–Miyaura coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This suggests that this compound may interact with various enzymes, proteins, and other biomolecules in this process.

Molecular Mechanism

The molecular mechanism of action of this compound is not fully understood. It is known to participate in the Suzuki–Miyaura coupling reaction, which involves the formation of a new carbon-carbon bond . This suggests that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

properties

IUPAC Name

5-(benzenesulfonylmethyl)-2-chloropyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO2S/c13-12-7-6-10(8-14-12)9-17(15,16)11-4-2-1-3-5-11/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIQQERHFOGSABW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CC2=CN=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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